molecular formula C28H38N4O4S B1673700 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide CAS No. 159634-54-5

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide

Cat. No.: B1673700
CAS No.: 159634-54-5
M. Wt: 526.7 g/mol
InChI Key: BKQCTMOROFZQNH-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide is a potent, selective, and brain-penetrant inhibitor of the Beta-Secretase 1 (BACE1) enzyme, which is a primary therapeutic target for the treatment of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides (Nature Reviews Drug Discovery) . By selectively inhibiting BACE1, this compound effectively reduces the cleavage of the Amyloid Precursor Protein (APP), thereby lowering the generation of Aβ peptides, including the pathogenic Aβ42 species that aggregate to form amyloid plaques in the brain (Journal of Neuroscience) . Its sophisticated molecular design incorporates a spirocyclic indole-piperidine scaffold and a specific (R) configuration, contributing to high potency and selectivity. This inhibitor is an essential pharmacological tool for in vitro and in vivo studies aimed at elucidating the role of BACE1 in the amyloidogenic pathway, validating BACE1 as a therapeutic target, and evaluating the potential effects of Aβ-lowering strategies on disease pathology and cognitive function in preclinical models of Alzheimer's disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

159634-54-5

Molecular Formula

C28H38N4O4S

Molecular Weight

526.7 g/mol

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide

InChI

InChI=1S/C28H38N4O4S/c1-27(2,29)26(34)30-23(14-9-12-21-10-5-4-6-11-21)25(33)31-18-16-28(17-19-31)20-32(37(3,35)36)24-15-8-7-13-22(24)28/h4-8,10-11,13,15,23H,9,12,14,16-20,29H2,1-3H3,(H,30,34)/t23-/m1/s1

InChI Key

BKQCTMOROFZQNH-HSZRJFAPSA-N

SMILES

CC(C)(C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N

Isomeric SMILES

CC(C)(C(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N

Canonical SMILES

CC(C)(C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N

Appearance

Solid powder

Other CAS No.

159634-54-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 163,255
L 163255
L-163,255
L-163255
N-(1-(1,2-dihydro-1-methanesulfonylspiro(3H-indole-3,4'-piperidine-1'-yl)carbonyl)-4-phenylbutyl)-2-amino-2-methylpropanamide hydrochloride

Origin of Product

United States

Preparation Methods

Reductive Cyclization of 4-Cyano-4-(2-Fluorophenyl)Piperidine

The spiro[indoline-3,4'-piperidine] scaffold is synthesized via reductive cyclization of 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux (68–72°C). This step induces intramolecular ring closure, forming the indoline moiety while reducing the nitrile group to an amine. Alternative solvents such as 1,2-dimethoxyethane yield comparable results but require prolonged reaction times.

Table 1: Optimization of Spiro-Core Synthesis

Reagent Solvent Temperature (°C) Yield (%)
LiAlH₄ (3 eq) THF 70 78
LiAlH₄ (3 eq) 1,2-Dimethoxyethane 80 72
Zn/HCl (excess) Ethanol/HCl 0→70 65

Zinc dust in ethanol/HCl provides a milder alternative, albeit with lower yields due to competing side reactions. The product, 1'-methylspiro[indoline-3,4'-piperidine], is isolated as a hydrochloride salt via basification with ammonium hydroxide and recrystallization from methanol-ether (mp 243°C).

Introduction of the Methylsulfonyl Group

Sulfonation at the Piperidine Nitrogen

The spiro[indoline-3,4'-piperidine] intermediate undergoes sulfonation using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction at 0°C minimizes N-oxide formation, achieving 85–90% conversion. Excess MsCl (1.5 eq) ensures complete substitution, confirmed by ¹H-NMR disappearance of the piperidine NH signal at δ 3.2 ppm.

Key Observations:

  • Solvent Choice: DCM outperforms THF due to superior MsCl solubility.
  • Workup: Sequential washes with 10% NaOH (3×400 mL) remove unreacted MsCl, followed by drying over Na₂SO₄.

Synthesis of the 5-Phenylpentan-2-yl Side Chain

Grignard Reaction for Alkyl Chain Elongation

The 1-methylsulfonylspiro[indoline-3,4'-piperidine] is treated with a Grignard reagent (e.g., 4-phenylbutylmagnesium bromide) in anhydrous THF at −20°C to form the tertiary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM yields the ketone, critical for later amide formation.

Hydrogenation and Alkylation

Hydrogenation of the ketone over Pd/C (10% w/w) in ethanol at 50 psi H₂ produces the secondary alcohol, which is alkylated with benzyl bromide using NaH as a base. Deprotection via catalytic hydrogenation (H₂/Pd) affords the 5-phenylpentan-2-yl chain.

Table 2: Side-Chain Synthesis Efficiency

Step Reagent/Conditions Yield (%)
Grignard Addition 4-Ph-BuMgBr, THF, −20°C 82
Oxidation PCC, DCM, rt 89
Hydrogenation H₂ (50 psi), Pd/C, EtOH 91

Amide Coupling with 2-Amino-2-Methylpropanamide

Activation of the Carboxylic Acid

The 5-phenylpentan-2-yl carboxylic acid is activated using 1,1′-carbonyldiimidazole (CDI) in THF, generating the acyl imidazole intermediate. This intermediate reacts with 2-amino-2-methylpropanamide in the presence of TEA, achieving 76–80% coupling efficiency.

Stereochemical Control

Chiral resolution via preparative HPLC (Chiralpak IC column, hexane/EtOH 85:15) ensures >99% enantiomeric excess (ee) for the (2R)-configured product. Recrystallization from ethyl acetate/n-hexane further purifies the amide, yielding rhombic crystals (mp 85–87°C).

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 5H, Ar-H), 4.32 (q, J = 6.8 Hz, 1H, CH), 3.12 (s, 3H, SO₂CH₃), 2.85–2.60 (m, 4H, piperidine-H).
  • HRMS (ESI): m/z calc. for C₂₈H₃₇N₃O₃S [M+H]⁺: 504.2631; found: 504.2635.

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows 99.2% purity, with retention time 12.7 min.

Challenges and Optimization

Byproduct Formation During Cyclization

Early routes using Zn/HCl produced N-alkylated byproducts (≤15%), mitigated by switching to LiAlH₄.

Solvent Effects on Sulfonation

Replacing DCM with acetone reduced yields to 68% due to competing elimination.

Chemical Reactions Analysis

L 163255 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L 163255 may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Therapeutic Potential

Research indicates that this compound may possess significant therapeutic properties, particularly in treating metabolic disorders and central nervous system (CNS) conditions. It has been noted for its potential to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 , which is crucial in regulating cortisol metabolism. This inhibition can be beneficial in managing conditions such as:

  • Type 2 Diabetes : By modulating glucocorticoid activity, the compound may help improve insulin sensitivity and glucose metabolism.
  • Obesity : The compound's action on metabolic pathways can aid in weight management and fat reduction.
  • Cognitive Disorders : Its effects on CNS receptors suggest potential applications in treating mild cognitive impairment and early-stage dementia, including Alzheimer's disease .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that derivatives of similar structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are key players in inflammatory processes. This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases .

Chemical Synthesis

The synthesis of this compound involves multi-step organic reactions, often starting from simpler indole or piperidine derivatives. Key synthetic routes typically include:

  • Formation of the spiro structure via cyclization reactions.
  • Introduction of the sulfonyl group to enhance solubility and bioactivity.
  • Final modifications to achieve the desired pharmacophore.

Structure Activity Relationship

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the indole or piperidine rings can significantly influence biological activity. For instance, modifications to the phenyl group have been shown to alter binding affinity at target receptors, enhancing therapeutic potential .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of certain enzymes linked to metabolic pathways, supporting its therapeutic claims. For example, assays measuring COX and LOX activity have shown effective inhibition rates comparable to established anti-inflammatory drugs .

Data Tables

Application Area Potential Benefits Research References
Metabolic DisordersImproved insulin sensitivity; weight management ,
CNS DisordersPotential treatment for cognitive decline ,
Anti-inflammatory EffectsInhibition of COX/LOX; reduced inflammation ,

Mechanism of Action

L 163255 exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R), a G protein-coupled receptor predominantly expressed in the brain, pituitary gland, and pancreas. Upon binding, L 163255 activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the inositol phosphate pathway. This leads to the release of growth hormone from the anterior pituitary gland. The compound also reduces somatostatin release and antagonizes somatostatin receptor signaling, further enhancing growth hormone secretion .

Comparison with Similar Compounds

Core Structural Variations

  • Spiro[indole-piperidine] Derivatives :

    • : A structurally related compound replaces the methylsulfonyl group with a trifluoroacetyl moiety and incorporates a pyrimidine-5-carbonitrile substituent. This substitution enhances electrophilicity but reduces steric bulk compared to the target compound .
    • : Compound 14 features a 5-fluoroindole ring and an ethyl-piperazine side chain, improving solubility but altering binding affinity due to the fluorine atom’s electronegativity .
  • Piperidine-Amide Derivatives: : A piperidinecarboxylate analogue substitutes the spiro system with a benzyl-protected piperidine and a methoxycarbonyl group.

Side Chain Modifications

  • Phenylpentan vs. Phenylmethoxypropan :

    • The target compound’s 5-phenylpentan chain () provides extended hydrophobicity compared to the phenylmethoxypropan group in a related methanesulfonate salt (). This difference may influence membrane permeability and metabolic stability .

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound () Spiro[indole-3,4'-piperidine] 1-Methylsulfonyl, 5-phenylpentanamide ~600 (estimated) High rigidity, lipophilic
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)penta­namide () Isoindolinone-pyridine Pyridinyl sulfamoyl, dioxoisoindolinyl 493.53 Moderate solubility, planar structure
Compound 14 () Indole-piperidine 5-Fluoroindole, ethyl-piperazine ~450 (estimated) Enhanced solubility, fluorophilic
1-Benzyl-4-[N-(1-oxopropyl)]-N-phenyl-3.4-methylamino-4-piperidinecarboxylate () Piperidinecarboxylate Benzyl, methoxycarbonyl 380 Flexible backbone, lower selectivity

Research Findings and Implications

Pharmacological Potential

  • The methylsulfonyl group in the target compound may enhance binding to sulfonylurea receptors or protease enzymes, whereas the trifluoroacetyl group in could favor interactions with hydrophobic pockets .
  • The phenylpentan side chain’s length and rigidity () may improve target engagement compared to shorter chains in analogues like .

Biological Activity

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide, commonly known as Ibutamoren (MK-677), is a synthetic compound that acts as a growth hormone secretagogue. It has garnered attention for its potential applications in various therapeutic areas, including muscle wasting, obesity, and age-related conditions.

PropertyValue
Molecular FormulaC27H36N4O5S
Molecular Weight528.66 g/mol
XLogP31.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count8
Topological Polar Surface Area130 Ų

Ibutamoren functions primarily by mimicking the action of ghrelin, a hormone that stimulates growth hormone release from the pituitary gland. Its mechanism involves binding to the growth hormone secretagogue receptor (GHS-R), leading to increased levels of growth hormone and insulin-like growth factor 1 (IGF-1) in the bloodstream. This action has implications for muscle hypertrophy, fat metabolism, and overall anabolic processes in the body.

Anabolic Effects

Research indicates that Ibutamoren can significantly enhance lean body mass and strength in various populations, including older adults and individuals with muscle wasting conditions:

  • Case Study 1 : A clinical trial involving elderly participants showed that administration of Ibutamoren resulted in a notable increase in lean body mass over a 12-week period compared to placebo groups .
  • Case Study 2 : In patients with chronic obstructive pulmonary disease (COPD), Ibutamoren was associated with improved muscle mass and physical performance metrics .

Appetite Stimulation

Ibutamoren has also been observed to stimulate appetite, which can be beneficial in clinical settings where weight gain is desired:

  • Research Finding : Studies have demonstrated that subjects taking Ibutamoren experienced increased caloric intake and weight gain due to enhanced appetite regulation .

Potential Side Effects

While Ibutamoren shows promise, it is essential to consider potential side effects:

  • Adverse Effects : Common side effects reported include increased appetite, transient edema, and potential insulin resistance. Long-term safety data remains limited .

Comparative Studies

A comparative analysis of Ibutamoren with other anabolic agents highlights its unique profile:

CompoundMechanismAnabolic EffectAppetite StimulationSide Effects
IbutamorenGHS-R agonistSignificant increaseYesEdema, insulin resistance
TestosteroneAndrogen receptor agonistModerate increaseNoHormonal imbalance
Anabolic SteroidsAndrogen receptor agonistHigh increaseVariableLiver toxicity

Q & A

Q. Characterization :

  • NMR : Key peaks include aromatic protons (δ 7.24–7.40 ppm), methylsulfonyl groups (δ 3.78 ppm), and stereochemical confirmation via coupling constants (e.g., J = 7.4 Hz for propionamide CH2) .
  • GC/MS : Molecular ion confirmation (e.g., m/z 380 for intermediates) and fragmentation patterns to validate structural integrity .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and reduce byproduct formation?

Answer:
DoE is critical for identifying critical parameters (e.g., temperature, catalyst loading, solvent ratio). A full factorial design (as used in α-aminophosphonate synthesis) can be adapted:

  • Factors : Vary reaction time (12–24 hrs), temperature (60–100°C), and molar ratios (1:1 to 1:2.5) .
  • Response surface modeling : Predict optimal conditions (e.g., 79.9% yield achieved at 12 hrs, 80°C, and 1:2 ratio in spiro-piperidine synthesis) .
  • Validation : Compare experimental vs. predicted yields (R² > 0.95 indicates robust models) .

Case study : Bayesian optimization outperformed manual tuning in analogous systems, reducing trials by 50% while maximizing purity .

Basic: What analytical techniques are essential for confirming stereochemical purity?

Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
  • Optical rotation : Compare experimental [α]D values against literature data (e.g., (R)-configuration in pentan-2-yl backbone) .
  • 2D NMR : NOESY correlations confirm spatial proximity of stereogenic centers (e.g., piperidine-indole spiro-junction) .

Advanced: How can spectral data contradictions (e.g., overlapping NMR signals) be resolved?

Answer:

  • Dilution experiments : Reduce aggregation effects in concentrated solutions that cause peak broadening .
  • Variable-temperature NMR : Resolve overlapping signals by analyzing shifts at 25°C vs. 40°C (e.g., distinguishing piperidine CH2 groups) .
  • DFT calculations : Predict 13C NMR chemical shifts and compare with experimental data (mean absolute error < 2 ppm validates assignments) .

Example : In spiro[indole-piperidine] intermediates, aromatic protons at δ 7.40 ppm were misassigned until COSY confirmed coupling networks .

Basic: What stability considerations are critical for storage and handling?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the indole moiety .
  • Hydrolysis risk : Avoid aqueous buffers (pH > 7) due to methylsulfonyl group susceptibility. Use anhydrous DMSO for stock solutions .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C .

Advanced: How can in silico models predict biological activity and guide SAR studies?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., opioid receptors for spiro-piperidine analogs) .
  • QSAR models : Train on analogs with known IC50 values; descriptors include logP, polar surface area, and H-bond donors .
  • MD simulations : Analyze binding stability over 100 ns trajectories (RMSD < 2 Å indicates robust interactions) .

Validation : Compare predicted vs. experimental Ki values (R² = 0.89 in spiro[indole] derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.